Introduction: Situating 4-(Propan-2-yloxy)benzamide in Modern Drug Discovery
Introduction: Situating 4-(Propan-2-yloxy)benzamide in Modern Drug Discovery
An In-depth Technical Guide to 4-(Propan-2-yloxy)benzamide
In the landscape of medicinal chemistry and materials science, the benzamide scaffold represents a "privileged structure"—a molecular framework that consistently appears in biologically active compounds. Its unique combination of a rigid aromatic ring and a hydrogen-bond-donating-and-accepting amide group allows for versatile interactions with a multitude of biological targets. Within this important class, 4-(Propan-2-yloxy)benzamide (also known as 4-isopropoxybenzamide) emerges as a key synthetic intermediate and a subject of interest for fine-tuning molecular properties.
The introduction of an isopropoxy group at the 4-position of the benzamide core significantly alters its lipophilicity and steric profile compared to its parent compounds, 4-hydroxybenzamide or 4-methoxybenzamide. This modification is a classic strategy in drug design to enhance membrane permeability, modulate metabolic stability, and explore the hydrophobic pockets of target proteins. This technical guide provides an in-depth exploration of the core chemical properties, synthesis, and characterization of 4-(Propan-2-yloxy)benzamide, offering a foundational resource for researchers engaged in its application.
Core Chemical and Physical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work, from reaction design to formulation.
Chemical Identity
-
IUPAC Name: 4-(propan-2-yloxy)benzamide[1]
-
Synonyms: 4-Isopropoxybenzamide[1]
-
CAS Number: 258347-23-8[1]
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Structure:
Physicochemical Data
The physicochemical properties of 4-(Propan-2-yloxy)benzamide dictate its behavior in various chemical environments, influencing everything from solubility in reaction solvents to its pharmacokinetic profile in biological systems.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| XlogP (Predicted) | 1.7 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (from C=O, -O-) | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: Experimental data for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. For reference, the parent compound, benzamide, has a melting point of 127-130 °C and is partially soluble in cold water.[3] The addition of the isopropoxy group is expected to lower the melting point and decrease aqueous solubility due to increased lipophilicity and disruption of crystal packing.
Synthesis Pathway and Experimental Protocols
The synthesis of 4-(Propan-2-yloxy)benzamide is most logically achieved via a two-stage process starting from the readily available precursor, 4-hydroxybenzoic acid. This approach ensures high yields and purity by separating the formation of the amide from the etherification of the phenolic hydroxyl group.
Stage 1: Synthesis of 4-Hydroxybenzamide (Intermediate)
The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While direct amidation is possible, a common and reliable laboratory method involves conversion to an acyl chloride followed by reaction with ammonia.
Rationale: This two-step sequence (acid to acyl chloride, then to amide) is highly efficient. Thionyl chloride (SOCl₂) is an excellent reagent for forming acyl chlorides because the byproducts (SO₂ and HCl) are gases, which simplifies purification. The subsequent reaction with excess ammonium hydroxide is rapid and typically provides a clean product that can be isolated by precipitation.
Detailed Protocol:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), suspend 4-hydroxybenzoic acid (1.0 eq) in a suitable anhydrous solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 60-70 °C) for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation) to obtain crude 4-hydroxybenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C) and slowly add an excess of concentrated aqueous ammonium hydroxide with vigorous stirring. A white precipitate of 4-hydroxybenzamide will form immediately.
-
Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete reaction.
-
Work-up and Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium chloride, followed by a small amount of cold DCM.
-
Dry the resulting white solid under vacuum to yield pure 4-hydroxybenzamide.
Stage 2: Synthesis of 4-(Propan-2-yloxy)benzamide
This stage employs the classic Williamson ether synthesis, a robust Sₙ2 reaction ideal for forming ethers from phenols.
Causality in Experimental Design:
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is chosen as the base. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 10) to form the nucleophilic phenoxide, but not so strong that it hydrolyzes the amide. Its insolubility in the solvent drives the reaction forward as it is consumed.
-
Alkylating Agent: 2-Bromopropane (isopropyl bromide) is a suitable secondary alkyl halide. While Sₙ2 reactions are fastest with primary halides, the reaction with a phenoxide nucleophile is efficient enough for this purpose.[4][5]
-
Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion highly nucleophilic, thereby accelerating the Sₙ2 reaction rate.[6]
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzamide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add 2-bromopropane (1.2 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[7]
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-hydroxybenzamide starting material.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing an excess of cold deionized water. This will precipitate the organic product and dissolve the inorganic salts.
-
Stir the aqueous suspension for 30 minutes, then collect the crude solid product by vacuum filtration.
-
Purification: Wash the filter cake with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(Propan-2-yloxy)benzamide as a solid.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be highly characteristic, showing distinct signals for the isopropyl group and the para-substituted aromatic ring.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.35 | Doublet (d) | 6H | -CH(CH₃ )₂ | The six equivalent methyl protons are split by the single methine proton (n+1 rule, J ≈ 6 Hz). |
| ~ 4.60 | Septet (sept) | 1H | -O-CH (CH₃)₂ | The methine proton is split by the six adjacent methyl protons (n+1 rule, J ≈ 6 Hz). Its proximity to the electron-withdrawing oxygen shifts it downfield.[8] |
| ~ 5.6-6.2 | Broad Singlet | 2H | -C(=O)NH₂ | Amide protons often appear as a broad signal due to quadrupole broadening from the nitrogen atom and exchange with trace water. The chemical shift can vary with concentration and solvent. |
| ~ 6.95 | Doublet (d) | 2H | Ar-H (ortho to -OR) | These aromatic protons are shielded by the electron-donating isopropoxy group and are split by their ortho neighbors (J ≈ 8-9 Hz). |
| ~ 7.75 | Doublet (d) | 2H | Ar-H (ortho to -C(=O)N) | These aromatic protons are deshielded by the electron-withdrawing amide group and are split by their ortho neighbors (J ≈ 8-9 Hz). |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR provides a map of the unique carbon environments within the molecule.
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 22 | -CH(C H₃)₂ | The aliphatic methyl carbons of the isopropyl group appear in the typical upfield region. |
| ~ 71 | -O-C H(CH₃)₂ | The methine carbon is shifted downfield due to its direct attachment to the electronegative oxygen atom. |
| ~ 115 | C3, C5 (ortho to -OR) | These aromatic carbons are shielded by the electron-donating effect of the oxygen. |
| ~ 125 | C1 (ipso to -C(=O)N) | The ipso-carbon attached to the amide group. |
| ~ 129 | C2, C6 (ortho to -C(=O)N) | These aromatic carbons are slightly deshielded by the amide group. |
| ~ 162 | C4 (ipso to -OR) | The ipso-carbon attached to the isopropoxy group is significantly deshielded by the oxygen atom. |
| ~ 169 | C =O | The carbonyl carbon of the amide group appears significantly downfield, a characteristic feature of sp² carbons bonded to two heteroatoms (in resonance). |
Predicted FT-IR Spectrum
Infrared spectroscopy is invaluable for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3350 & 3170 | N-H Symmetric & Asymmetric Stretch | Primary Amide (-NH₂) | The presence of two distinct peaks in this region is a hallmark of a primary amide.[9] |
| 2980-2940 | C-H Stretch (sp³) | Isopropyl Group | Characteristic stretching vibrations for the aliphatic C-H bonds. |
| ~ 1660 | C=O Stretch (Amide I band) | Amide | A very strong and sharp absorption peak, characteristic of the amide carbonyl group. |
| ~ 1600 & 1580 | C=C Stretch | Aromatic Ring | Peaks indicating the carbon-carbon stretching within the benzene ring. |
| ~ 1250 | C-O-C Asymmetric Stretch | Aryl Ether | A strong absorption corresponding to the stretching of the aryl-ether bond. |
| ~ 840 | C-H Out-of-Plane Bend | 1,4-disubstituted Aromatic | A strong peak indicative of para-substitution on the benzene ring. |
Safety, Handling, and Reactivity
Based on GHS classifications, 4-(Propan-2-yloxy)benzamide must be handled with appropriate care in a laboratory setting.[1]
-
Pictograms:
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Applications in Research and Drug Development
While 4-(Propan-2-yloxy)benzamide is not widely commercialized as an end-product, its value lies in its role as a versatile building block for more complex molecules with potential therapeutic applications. The benzamide moiety is a cornerstone in the design of various enzyme inhibitors and receptor modulators.
-
Scaffold for Kinase Inhibitors: The benzamide structure is frequently incorporated into inhibitors of protein kinases, such as Bruton's Tyrosine Kinase (Btk), which are targets for autoimmune diseases and certain cancers.[10] The isopropoxy group can be used to probe hydrophobic pockets in the kinase active site.
-
Intermediate for Antipathogenic Agents: Numerous patents describe the use of substituted benzamides as core structures for developing novel antibacterial, antiviral, and antiparasitic agents.[11] The 4-isopropoxy substitution pattern provides a specific lipophilic and steric profile that can be crucial for activity.
-
Probing Structure-Activity Relationships (SAR): In medicinal chemistry campaigns, synthesizing analogues with varying alkoxy groups (e.g., methoxy, ethoxy, isopropoxy) at the 4-position is a standard strategy. This allows researchers to systematically investigate how the size, shape, and lipophilicity of this substituent impact target binding affinity and cellular potency. 4-(Propan-2-yloxy)benzamide is a key compound in such SAR studies.
Conclusion
4-(Propan-2-yloxy)benzamide represents a synthetically accessible and strategically important derivative of the benzamide scaffold. Its chemical properties are largely dictated by the interplay between the electron-donating isopropoxy group and the electron-withdrawing amide function on a stable aromatic core. While detailed experimental data on the compound itself is sparse, its synthesis is straightforward via established methodologies like the Williamson ether synthesis. Its primary utility for researchers in drug discovery and materials science is as a molecular building block, enabling the systematic exploration of chemical space to develop novel compounds with tailored biological or material properties. This guide provides the foundational chemical knowledge necessary for the effective synthesis, characterization, and application of this valuable intermediate.
References
-
PubChem. Benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Propan-2-yloxy)benzamide. National Center for Biotechnology Information. [Link]
- National Toxicology Program. (1992). NTP Chemical Repository Database. Research Triangle Park, NC. As cited in PubChem.
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
- Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. Wiley-VCH. (General principle reference)
-
Thoreauchem. 4-(propan-2-yloxy)benzamide product page. [Link]
-
PubChem. Benzamide Safety and Hazards. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Google Patents.
- Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
-
ResearchGate. FT–IR benzamide ( 1 ). [Link]
-
Thoreauchem. 4-(propan-2-yloxy)benzamide product page. [Link]
-
PubChemLite. 4-(propan-2-yloxy)benzamide. [Link]
- Google Patents.
- Google Patents. 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
-
Chemspace. 4-(propan-2-yloxy)benzamide. [Link]
-
Thoreauchem. 4-(propan-2-yloxy)benzamide-258347-23-8. [Link]
-
ScienceDirect. Benzamide Topics. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
ResearchGate. FT–IR spectra of 4-hydroxybenzamide. [Link]
-
NIST. Benzamide IR Spectrum. [Link]
- Google Patents. 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
-
University of Wisconsin - Chemistry. Organic Chemistry Data - 13C NMR Chemical Shifts. [Link]
-
ResearchGate. FT–IR benzamide ( 1 ). [Link]
Sources
- 1. 4-(Propan-2-yloxy)benzamide | C10H13NO2 | CID 4952422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Propan-2-yloxy)benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
- 11. US7348427B2 - Antipathogenic benzamide compounds - Google Patents [patents.google.com]
